REACTION_CXSMILES
|
C([CH:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=CO[C:4]1=[O:14])#N.C1(=[O:20])CCCC1.C(C(C#N)=C1C=C(C)OC(C)=C1)#N.[N:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1>>[CH2:35]([N:34]([C:11]1[CH:12]=[CH:13][C:8]2[CH:7]=[C:3]([CH:4]=[O:14])[O:20][C:9]=2[CH:10]=1)[CH2:39][CH3:38])[CH3:36]
|
Name
|
intermediates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-cyano-4-phenyl-2-furanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1C(OC=C1C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C1C=C(OC(=C1)C)C)C#N
|
Name
|
3-acetyl 7-(N,N-dialkylamino)coumarins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC)C=1C=CC2=C(OC(=C2)C=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |